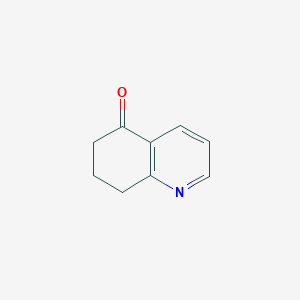

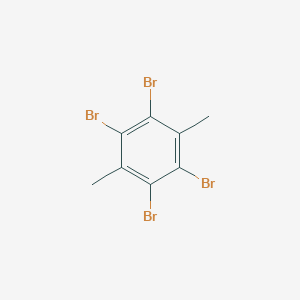

2,3,5,6-四溴对二甲苯

描述

Crystal Structure Analysis

The crystal structure of the carbon tetrabromide p-xylene complex has been elucidated through x-ray diffraction studies, revealing an orthorhombic space group and a calculated density of 2.209 g cm^-3. The arrangement of the bromine atoms suggests charge-transfer bonding, with each aromatic ring having a bromine atom on each face at a distance of 3.34 Å from the center of the ring. The structure is composed of zigzag strings of alternating carbon tetrabromide and xylene molecules, with bond distances and angles within these molecules being normal .

Synthesis Analysis

Although not directly synthesizing 2,3,5,6-Tetrabromo-p-xylene, related research has been conducted on the synthesis of 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene. This process involves five steps, with the configurations of intermediates studied and confirmed by MNR spectral data. The study provides insights into the configurations of intermediates in related synthetic processes .

Molecular Structure Analysis

The molecular structure of 2,3,5-Trinitro-p-xylene (TPX) has been characterized by FT-IR, 1H NMR, and MS techniques, and its crystal structure has been determined by X-ray single-crystal diffraction analysis. The crystal belongs to the monoclinic system, and the molecular structures have been calculated at different levels of theory, showing that the theoretical structural parameters are close to the experimental data. This research provides a detailed understanding of the molecular structure of a closely related compound, which could be extrapolated to 2,3,5,6-Tetrabromo-p-xylene .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 2,3,5,6-Tetrabromo-p-xylene, they do offer insights into the reactivity of similar compounds. For instance, the synthesis of 5,5'-[(p-Phenylenedimethylene)dithio]bis(1-phenyl-1H-1,2,3,4-tetrazole) from α,α'-dibromo-p-xylene indicates the potential for brominated xylene derivatives to participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrabromo-p-xylene can be inferred from the studies on related compounds. The crystal structure analysis of the carbon tetrabromide p-xylene complex provides information on the density and molecular arrangement, which are important physical properties . The molecular structure analysis of 2,3,5-Trinitro-p-xylene offers data on the crystal system, unit cell parameters, and density, which are relevant to understanding the physical properties of brominated xylene derivatives .

科学研究应用

阻燃剂

“2,3,5,6-四溴对二甲苯” 作为阻燃剂 . 阻燃剂是添加到各种材料(如电气和电子设备 (E&E)、纺织品和建筑材料)中的合成添加剂,以减缓甚至抑制燃烧 .

分析化学

在分析化学中,“2,3,5,6-四溴对二甲苯” 用于优化和开发测定沉积物和悬浮颗粒物中新型溴化阻燃剂和多溴联苯醚的分析方法 . 该方法包括加压液体萃取,然后进行三个净化步骤 .

环境监测

“2,3,5,6-四溴对二甲苯” 用于环境监测。 它已在西斯赫尔德河口 (荷兰) 不同地点的沉积物和悬浮颗粒物样品中被检测到 .

新型阻燃剂的研究

随着溴化阻燃剂法规更加严格,预计会用越来越多的替代品来取代多溴联苯醚 (PBDE)。 因此,开发和优化允许识别和量化这些替代品的分析方法具有极其重要的意义 . “2,3,5,6-四溴对二甲苯” 就是这些新型阻燃剂中的一种 .

化学合成

“2,3,5,6-四溴对二甲苯” 可以用在化学合成中,因为它是一种溴化的二甲苯衍生物 . 其独特的结构和性质使其在合成更复杂分子时成为有用的构建模块 .

材料科学

安全和危害

作用机制

Target of Action

This compound is a novel chemical flame retardant , suggesting that its primary targets may be materials susceptible to combustion.

Result of Action

Brominated flame retardants in general have been associated with a variety of adverse health effects, including endocrine disruption and neurotoxicity .

属性

IUPAC Name |

1,2,4,5-tetrabromo-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKOKVQKECXYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052697 | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23488-38-2 | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23488-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023488382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrabromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical concentrations of 2,3,5,6-Tetrabromo-p-xylene found in environmental samples?

A1: Research indicates that 2,3,5,6-Tetrabromo-p-xylene (pTBX) is present in various environmental compartments. For example, one study detected pTBX in tree bark samples collected across western China. The mean concentration was found to be 0.61 ng/g lipid weight []. In another study focusing on office environments in Sweden, pTBX was not detected in indoor air samples, but it was present in floor dust at a concentration of 420 ng/g along with other emerging HFRs [].

Q2: How does the historical occurrence of 2,3,5,6-Tetrabromo-p-xylene compare to other novel brominated flame retardants in e-waste recycling sites?

A2: A study investigating sediment cores from an e-waste recycling site in South China found that while most novel brominated flame retardants (NBFRs) and Dechlorane Plus (DP) showed increasing trends from bottom to top layers, indicating recent contamination, 2,3,5,6-Tetrabromo-p-xylene (pTBX) did not exhibit a clear increasing trend []. This suggests that pTBX might have different usage patterns or degradation pathways compared to other NBFRs in the context of e-waste.

Q3: Are there any specific analytical methods used to detect and quantify 2,3,5,6-Tetrabromo-p-xylene in environmental or biological samples?

A3: Although not explicitly described in the provided abstracts, the detection and quantification of 2,3,5,6-Tetrabromo-p-xylene likely involve advanced analytical techniques commonly used for analyzing halogenated organic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are frequently employed methods due to their high sensitivity and selectivity in identifying and quantifying trace levels of such compounds in complex matrices [].

Q4: What are the potential sources of 2,3,5,6-Tetrabromo-p-xylene in the environment?

A4: Research suggests that industrial activities, particularly those related to the aluminum industry, might be potential sources of 2,3,5,6-Tetrabromo-p-xylene in the environment []. This is in contrast to PBDEs, which are primarily linked to other sources. Further investigation is required to fully understand the emission sources and pathways of pTBX into different environmental compartments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)